molecular formula C5H8N2O B2807530 3-Ethyl-1,2-oxazol-4-amine CAS No. 1502266-37-6

3-Ethyl-1,2-oxazol-4-amine

Cat. No.: B2807530
CAS No.: 1502266-37-6
M. Wt: 112.132
InChI Key: BCPOFENHPZDDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1,2-oxazol-4-amine is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound has an ethyl group attached to the third carbon and an amine group attached to the fourth carbon. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

3-Ethyl-1,2-oxazol-4-amine has several scientific research applications:

Safety and Hazards

The safety information for 3-Ethyl-1,2-oxazol-4-amine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential risks of acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Oxazoline derivatives, including 3-Ethyl-1,2-oxazol-4-amine, have gained much recognition in synthetic organic chemistry due to their wide range of applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Therefore, future research directions may include the development of new synthetic protocols and the exploration of their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2-oxazol-4-amine can be achieved through various methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide .

Industrial Production Methods: Industrial production of oxazole derivatives often involves the use of high-throughput flow synthesis techniques. These methods allow for the rapid and efficient production of oxazoles under controlled conditions. For example, the cyclodehydration of β-hydroxy amides in a flow reactor can be followed by oxidative aromatization to yield the desired oxazole compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the nature of the substituents.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity through non-covalent interactions. This binding can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the ethyl and amine groups allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-ethyl-1,2-oxazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-5-4(6)3-8-7-5/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPOFENHPZDDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502266-37-6
Record name 3-ethyl-1,2-oxazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.